Avacopan

Übersicht

Beschreibung

Avacopan is an orally bioavailable small molecule that acts as a complement 5a receptor antagonist. It is primarily used for the treatment of severe anti-neutrophil cytoplasmic autoantibody-associated vasculitis, a rare autoimmune disease characterized by inflammation and damage to small blood vessels . This compound is marketed under the brand name Tavneos and was developed by ChemoCentryx .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Avacopan involves multiple steps, starting with ethyl 3-(4-nitrophenyl)-3-oxo-propanoate as a raw material . The preparation method includes a transamination reaction catalyzed by omega-transaminase and pyridoxal phosphate, which ensures high selectivity and yield . The reaction conditions are optimized to achieve an enantiomeric excess greater than 98 percent and a reaction yield of more than 80 percent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced purification techniques helps in reducing the production cost and improving the overall yield .

Analyse Chemischer Reaktionen

Types of Reactions: Avacopan undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: this compound can undergo substitution reactions where specific atoms or groups within the molecule are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Wissenschaftliche Forschungsanwendungen

Applications in ANCA-Associated Vasculitis

Clinical Trials and Efficacy

-

ADVOCATE Trial : The phase 3 ADVOCATE trial assessed avacopan's efficacy compared to a traditional glucocorticoid treatment (prednisone) in patients with ANCA-associated vasculitis. The trial involved 331 patients randomized to receive either this compound (30 mg twice daily) or a tapering schedule of prednisone alongside standard immunosuppressive therapy (cyclophosphamide or rituximab). Key findings included:

- At week 26, remission was achieved in 72.3% of patients on this compound versus 70.1% on prednisone, establishing noninferiority (P<0.001) but not superiority.

- At week 52, sustained remission was significantly higher in the this compound group (65.7%) compared to the prednisone group (54.9%), indicating both noninferiority and superiority (P=0.007) .

- Safety Profile : The safety data from the ADVOCATE trial indicated that serious adverse events occurred in 37.3% of patients receiving this compound and 39.0% in the prednisone group, suggesting a comparable safety profile between treatments .

- Real-World Evidence : The AVACOSTAR study aims to provide insights into the long-term safety and effectiveness of this compound in real-world settings for granulomatosis with polyangiitis and microscopic polyangiitis . This study will evaluate patient characteristics, treatment outcomes, and implementation challenges over an extended period.

Applications in C3 Glomerulopathy

This compound is also being investigated for its potential benefits in treating C3 glomerulopathy, a rare kidney disorder characterized by complement system dysregulation leading to kidney damage.

- Phase 2 Study : A randomized, double-blind study is underway to evaluate the effect of this compound on kidney disease activity in patients with C3 glomerulopathy compared to placebo. This study aims to assess improvements in renal function and overall disease activity .

Comparative Efficacy Data

The following table summarizes key efficacy outcomes from clinical trials involving this compound:

| Study Name | Patient Population | Remission at Week 26 (%) | Sustained Remission at Week 52 (%) | Serious Adverse Events (%) |

|---|---|---|---|---|

| ADVOCATE Trial | ANCA-associated vasculitis | 72.3 (this compound) | 65.7 (this compound) | 37.3 (this compound) |

| 70.1 (prednisone) | 54.9 (prednisone) | 39.0 (prednisone) | ||

| AVACOSTAR Study | Real-world ANCA-associated vasculitis | Data pending | Data pending | Data pending |

| C3 Glomerulopathy | Patients with C3 glomerulopathy | Data pending | Data pending | Data pending |

Wirkmechanismus

Avacopan functions by competitively inhibiting the complement 5a receptor, thereby blocking the interaction between the receptor and the anaphylatoxin fragment C5a . This inhibition prevents the activation and migration of neutrophils to sites of inflammation, reducing tissue damage and inflammation . The molecular targets involved include the complement 5a receptor and the downstream signaling pathways that mediate immune responses .

Vergleich Mit ähnlichen Verbindungen

Eculizumab: Another complement inhibitor used for treating paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome.

Ravulizumab: A long-acting complement inhibitor similar to Eculizumab but with an extended half-life.

Uniqueness of Avacopan: Unlike Eculizumab and Ravulizumab, which target the complement protein C5, this compound specifically targets the complement 5a receptor . This unique mechanism allows for more targeted inhibition of the complement pathway, potentially reducing the risk of infections associated with broader complement inhibition.

Biologische Aktivität

Avacopan, a selective C5a receptor antagonist, has emerged as a significant therapeutic agent for the treatment of anti-neutrophil cytoplasmic antibody (ANCA)-associated vasculitis (AAV). Its mechanism of action and clinical efficacy have been extensively studied, particularly in relation to its ability to reduce reliance on glucocorticoids while effectively managing disease activity.

This compound works by inhibiting the C5a receptor (C5aR), which plays a crucial role in the pathogenesis of AAV. By blocking the interaction between C5a and its receptor, this compound reduces neutrophil activation, chemotaxis, and subsequent tissue damage caused by inflammation. This mechanism is critical in mitigating the inflammatory responses associated with AAV, which can lead to severe organ damage.

Key Pharmacological Properties

- Potency : this compound has a half-maximal inhibitory concentration (IC50) of 0.45 nmol/L for C5aR binding, indicating high potency in inhibiting C5a-mediated biological activities .

- Pharmacokinetics : The pharmacokinetic profile shows a two-compartment model with a fast distribution half-life of approximately 0.09 hours and a slow elimination half-life of around 21.51 hours . This allows for effective dosing regimens.

Clinical Efficacy

The clinical efficacy of this compound has been demonstrated in several pivotal trials, notably the ADVOCATE trial, which evaluated its effectiveness compared to traditional glucocorticoid therapy.

Trial Results Overview

| Parameter | This compound Group | Prednisone Group | Statistical Significance |

|---|---|---|---|

| Remission at Week 26 | 72.3% | 70.1% | Noninferior (P<0.001) |

| Sustained Remission at Week 52 | 65.7% | 54.9% | Superior (P=0.007) |

| Serious Adverse Events | 37.3% | 39.0% | Not statistically significant |

These findings indicate that this compound is non-inferior to prednisone for achieving remission at week 26 and superior for sustained remission at week 52 .

Case Studies and Real-World Evidence

Recent analyses have focused on specific patient populations, including those with severe ear, nose, and throat (ENT) manifestations of AAV. In a subgroup analysis from the ADVOCATE trial involving patients with significant ENT involvement, this compound demonstrated rapid improvement in symptoms:

- Time to Improvement : Significant symptom relief was observed as early as week 4.

- Remission Rates : Approximately 71% of patients reached remission at week 26 .

In another retrospective study involving patients who were contraindicated for high-dose glucocorticoids, this compound was administered alongside standard care. The results showed that 81% achieved favorable outcomes with no severe adverse events reported .

Safety Profile

This compound's safety profile is generally favorable compared to traditional glucocorticoids. Serious adverse events were slightly lower in the this compound group than in the prednisone group (37.3% vs. 39.0%) without significant differences in overall safety concerns . The drug's ability to reduce glucocorticoid exposure is particularly beneficial given the long-term side effects associated with corticosteroids.

Eigenschaften

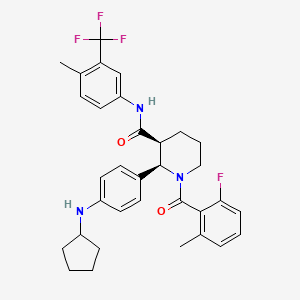

IUPAC Name |

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35F4N3O2/c1-20-12-15-25(19-27(20)33(35,36)37)39-31(41)26-10-6-18-40(32(42)29-21(2)7-5-11-28(29)34)30(26)22-13-16-24(17-14-22)38-23-8-3-4-9-23/h5,7,11-17,19,23,26,30,38H,3-4,6,8-10,18H2,1-2H3,(H,39,41)/t26-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKBOVABABRILL-YZNIXAGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)NC5=CC(=C(C=C5)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701102660 | |

| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Anti-neutrophil cytoplasmic (auto)antibody (ANCA)-associated vasculitis (AAV) is considered a "pauci-immune" form of systemic small-vessel vasculitis accompanied by the presence of ANCAs in the serum. The full spectrum of AAV includes granulomatosis with polyangiitis (GPA), microscopic polyangiitis (MPA), eosinophilic granulomatosis with polyangiitis (EGPA), and drug-induced AAV. AAV may be associated with necrotizing and crescentic glomerulonephritis (NCGN). Of the various known ANCAs, the major antigens are myeloperoxidase (MPO) and proteinase 3 (PR3/myeloblastin). The pathophysiology giving rise to AAV is complex, though a working model has been proposed. An initial trigger, such as infection, causes differentiation of naive T cells into TH17 helper T cells that induce the release from macrophages of pro-inflammatory cytokines (e.g., TNF-α and IL-1β), which prime neutrophils. Concurrently, the anaphylatoxin C5a is produced through activation of the alternative complement pathway, which also primes neutrophils through binding to the C5a receptor (C5aR; CD88). Primed neutrophils undergo physiological changes, including upregulating the display of ANCA antigens on their surface. Circulating ANCAs bind to displayed ANCA antigens on the surface of neutrophils; simultaneously, the Fc region of these ANCAs is recognized by Fcγ receptors on other neutrophils, resulting in excessive neutrophil activation. Activated neutrophils form NETs (neutrophil extracellular traps), which induce tissue damage and vasculitis. MPO/PR3 in NETs induces further ANCA production through dendritic cell- and CD4+ T cell-mediated activation of B cells, further exacerbating the condition. A role for complement was not initially considered in AAV due to a lack of excessive complement or immunoglobulin deposition in AAV lesions. However, extensive molecular studies confirmed a significant role for the alternative complement pathway, acting through C3 and C5, in the pathogenesis of AAV. The C5a fragment, generated by C5 cleavage, can bind to both the C5aR and C5a-like receptor (C5L2) on the surface of neutrophils; C5aR binding is associated with AAV while C5L2 binding has a protective effect. As the alternative complement pathway is self-sustaining in the absence of down-regulation by specific proteins, it is likely a significant driver of AAV. Furthermore, neutrophils activated by C5a release reactive oxygen species, properdin, and other molecules that stimulate the complement pathway leading to the production of more C5a in a vicious cycle. Avacopan (CCX168) is a specific C5aR receptor allosteric antagonist that inhibits C5a-mediated neutrophil activation both _in vitro_ and _in vivo_. By inhibiting the C5a/C5aR axis, avacopan should have minimal effects on the formation of the membrane attack complex (which includes C5b) and therefore little effect on the innate immune response in treated patients. | |

| Record name | Avacopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1346623-17-3 | |

| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346623-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avacopan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346623173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avacopan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2R,3S)-2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701102660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avacopan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVACOPAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O880NM097T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.